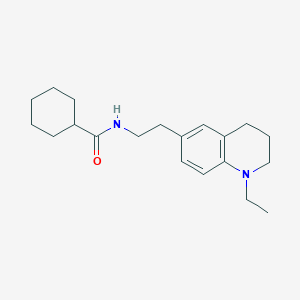

N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)cyclohexanecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

While specific synthesis information for this compound is not available, there are general methods for synthesizing highly substituted tetrahydroquinolines. One method involves a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate . The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .Chemical Reactions Analysis

Tetrahydroquinolines have been targeted by many research groups because of their abundance in natural products and notable biological activity . They are used in pesticides, antioxidants, photosensitizers, and dyes in addition to pharmaceutical applications .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Facile Synthesis of Tetrahydropyrimidoquinoline Derivatives : A study involving the synthesis of tetrahydroquinoline derivatives, highlighting the antimicrobial activity of selected derivatives (Elkholy & Morsy, 2006).

Novel Synthesis of Substituted 1-Benzyloctahydroisoquinolines : Research demonstrating an acid-catalyzed cyclization method to access benzyloctahydroisoquinolines, contributing to the field of heterocyclic chemistry (Meuzelaar, Neeleman, Maat, & Sheldon, 1998).

Synthesis of 1,2-Substituted Tetrahydroisoquinolines : A study focusing on the synthesis of novel tetrahydroisoquinoline derivatives, used in the preparation of various substituent derivatives (Aghekyan et al., 2009).

Structural and Computational Studies

Structural Features of Quinolin-2(1H)-ylidene Derivatives : Investigation into the structural and computational aspects of quinolin-2(1H)-ylidene derivatives, providing insights into their molecular properties (Nesterov, Yang, Nesterov, & Richmond, 2013).

Synthesis of N-Substituted Tetrahydroquinoline Diones : Research into the synthesis of N-substituted tetrahydroquinoline diones, contributing to the understanding of their chemical behavior and potential applications (Thakur, Sharma, & Das, 2015).

Synthesis of Helquinoline : A study on the synthesis of helquinoline, a tetrahydroquinoline antibiotic, highlighting its biological activity against bacteria and fungi (Asolkar et al., 2004).

Application in Organic Reactions

Palladium-Catalyzed Oxidative Cyclization-Alkoxycarbonylation : Research demonstrating the use of tetrahydroquinoline derivatives in palladium-catalyzed organic reactions, indicating their versatility in synthetic chemistry (Bacchi et al., 2005).

Synthesis of Aza-Heterocycles via Pummerer/Mannich Cyclization : A study showing the synthesis of fused isoquinoline lactams through a novel cyclization method, contributing to the development of aza-heterocycles (Padwa et al., 2002).

Eigenschaften

IUPAC Name |

N-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]cyclohexanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N2O/c1-2-22-14-6-9-18-15-16(10-11-19(18)22)12-13-21-20(23)17-7-4-3-5-8-17/h10-11,15,17H,2-9,12-14H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXRPPVNYHRHSTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC2=C1C=CC(=C2)CCNC(=O)C3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,5-dichloro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide](/img/structure/B2476997.png)

![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2476998.png)

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide](/img/structure/B2477010.png)